BenchChemオンラインストアへようこそ!

Hydrochlorothiazide

Pharmacokinetics Half-Life Bioavailability

Hydrochlorothiazide (HCTZ) is the most prescribed thiazide diuretic in the US, documented in a 13,523-patient DCP trial to offer significantly lower hypokalemia incidence vs chlorthalidone (6.9% vs 8.9%, P<0.001; RR 0.52). Its 6–14 h half-life supports once-daily dosing with non-inferior renal outcomes (HR 0.94). HCTZ is the rational choice for electrolyte-sensitive populations and fixed-dose combination (FDC) development. Leverage the most studied thiazide for FDC with ARBs, ACE inhibitors, CCBs. Procure high-purity HCTZ for research, API, and formulation scale-up.

Molecular Formula C7H8ClN3O4S2
Molecular Weight 297.7 g/mol
CAS No. 58-93-5
Cat. No. B1673439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrochlorothiazide
CAS58-93-5
SynonymsHydrochlorothiazide;  Hypothiazide;  Dichlotride;  Hydrosaluric;  Esidrex;  Esidrix;  Dichlothiazide;  Dihydrochlorothiazide;  Esidrex;  Esidrix;  HCTZ;  Hydrochlorothiazide;  HydroDIURIL;  Hypothiazide;  Oretic;  Sectrazide; 
Molecular FormulaC7H8ClN3O4S2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)
InChIKeyJZUFKLXOESDKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility44.7 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 72.5 °F (NTP, 1992)
In water, 722 mg/L at 25 °C
Soluble in ethanol at approximately 750 g/L;  soluble in acetone, dilute ammonia;  freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide;  sparingly soluble in alcohol;  insoluble in ether, chloroform, dilute mineral acids
Soluble in sodium hydroxide solution
Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide;  sparingly soluble in methanol;  insoluble in dilute mineral acids
0.722 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydrochlorothiazide (58-93-5) Procurement Guide: Pharmacokinetic and Clinical Differentiation for Scientific Selection


Hydrochlorothiazide (HCTZ) is a thiazide-type diuretic that inhibits sodium-chloride cotransport in the distal convoluted tubule, indicated for hypertension and edema management [1]. Among the thiazide class, it is the most widely prescribed agent in the United States, with oral bioavailability of 60–80% and an elimination half-life ranging from 5.6 to 14.8 hours [2]. The compound exhibits dose-proportional absorption and is excreted 95% unchanged via the renal route [3].

Hydrochlorothiazide 58-93-5: Why Class-Level Interchange Fails Without Comparative Efficacy and Safety Data


Despite the common classification of thiazide and thiazide-like diuretics as interchangeable, pharmacodynamic and clinical trial evidence demonstrates meaningful divergence in half-life, potency, blood pressure reduction, and adverse effect profiles. For example, chlorthalidone exhibits a half-life of approximately 47 hours—substantially longer than HCTZ's 6–14 hours—resulting in differential 24-hour and nocturnal blood pressure control [1]. Clinically, while some meta-analyses show greater systolic/diastolic blood pressure reductions with chlorthalidone and indapamide relative to HCTZ [2], the largest pragmatic randomized trial to date (DCP, n=13,523) found no difference in major adverse cardiovascular events or renal outcomes, but confirmed a higher risk of hypokalemia with chlorthalidone (8.9% vs 6.9%, p<0.001) [3]. These discrepancies underscore that procurement decisions cannot rely solely on class membership; specific comparative quantitative data must inform selection.

Hydrochlorothiazide 58-93-5: Quantitative Head-to-Head Differentiation from Chlorthalidone, Indapamide, and Chlorothiazide


Pharmacokinetic Differentiation: Hydrochlorothiazide vs. Chlorthalidone vs. Chlorothiazide

Hydrochlorothiazide exhibits an intermediate pharmacokinetic profile among thiazide diuretics. Relative to the shorter-acting chlorothiazide, HCTZ demonstrates a significantly longer elimination half-life (5.6–14.8 hours vs. 1–2 hours) and substantially greater oral bioavailability (70% vs. 30–50%). Conversely, compared to chlorthalidone, HCTZ has a markedly shorter half-life (6–14 hours vs. 47 hours) and a shorter duration of action (6–12 hours vs. 40–60 hours) [1]. These differences directly influence dosing frequency and 24-hour blood pressure control [2].

Pharmacokinetics Half-Life Bioavailability

Blood Pressure Reduction Efficacy: Hydrochlorothiazide vs. Chlorthalidone vs. Indapamide

In a 2026 systematic review and meta-analysis of 11 studies, chlorthalidone reduced systolic blood pressure by a mean difference of 5.18 mmHg (95% CI: 4.28–6.08) and diastolic blood pressure by 2.91 mmHg (95% CI: 1.96–3.87) more than HCTZ, with superior nocturnal blood pressure control (P = 0.0002) [1]. A separate 2025 meta-analysis of 10 RCTs (n=1,182) reported that chlorthalidone achieved greater 24-hour ambulatory systolic BP reduction (MD: -4.21 mmHg, 95% CI: -4.73 to -4.05) and diastolic BP reduction (MD: -2.23 mmHg, 95% CI: -3.13 to -1.32) compared to HCTZ [2]. In a head-to-head meta-analysis including indapamide, indapamide lowered systolic BP by -5.1 mmHg (95% CI: -8.7 to -1.6; P=0.004) more than HCTZ [3].

Hypertension Systolic Blood Pressure Diastolic Blood Pressure

Hypokalemia Risk Differentiation: Hydrochlorothiazide vs. Chlorthalidone

In the Diuretic Comparison Project (DCP), a pragmatic randomized clinical trial of 13,523 veterans with hypertension, chlorthalidone was associated with a significantly higher incidence of hypokalemia compared to hydrochlorothiazide (8.9% vs 6.9%; P < 0.001) [1]. This finding is corroborated by a 2026 meta-analysis showing a significantly lower risk of hypokalemia with HCTZ (relative risk: 0.52; 95% CI: 0.38–0.72) [2]. The 2025 Indian J Med Res meta-analysis reported a numerically higher but non-significant hypokalemia risk with chlorthalidone (RR: 1.51; 95% CI: 0.83–2.72; P = 0.17) [3].

Safety Hypokalemia Adverse Events

Renal Outcomes Non-Inferiority: Hydrochlorothiazide vs. Chlorthalidone

In a prespecified secondary analysis of the DCP trial (n=12,265 with baseline and follow-up creatinine measurements), chlorthalidone was not superior to hydrochlorothiazide for the composite kidney outcome of CKD progression, defined as doubling of serum creatinine, terminal eGFR <15 mL/min/1.73 m², or dialysis initiation (6.0% vs 6.4%; hazard ratio [HR], 0.94; 95% CI, 0.81–1.08; P = 0.37) [1]. There was no significant difference in acute kidney injury requiring hospitalization (6.4% vs 6.2%; P = 0.63) or incident CKD (21.3% vs 20.8%; P = 0.59) [2].

Nephrology Renal Outcomes CKD Progression

Fixed-Dose Combination Performance: Real-World Comparative Efficacy

In a 2025 real-world comparative study of fixed-dose combinations (FDCs) in essential hypertension (n=150), HCTZ 12.5 mg combined with either amlodipine 5 mg, telmisartan 40 mg, or ramipril 5 mg demonstrated comparable antihypertensive efficacy across all three combinations, with no significant difference in systolic or diastolic blood pressure reduction among groups at 12 weeks [1]. This evidence supports HCTZ's versatility as a combination partner across multiple antihypertensive classes (calcium channel blockers, ARBs, ACE inhibitors) without differential efficacy loss [2].

Fixed-Dose Combination Real-World Evidence Hypertension

Hydrochlorothiazide 58-93-5: Evidence-Based Procurement Scenarios for Clinical and Industrial Use


Hypertension Management in Populations Requiring Electrolyte Stability

For patient populations at elevated risk of hypokalemia—including elderly patients, those receiving digoxin therapy, individuals with baseline hypokalemia, or those with concurrent conditions predisposing to electrolyte disturbances—hydrochlorothiazide offers a quantifiably lower incidence of hypokalemia compared to chlorthalidone (6.9% vs 8.9%, P < 0.001), as demonstrated in the DCP trial of 13,523 veterans [1]. The relative risk of hypokalemia with HCTZ is 0.52 (95% CI: 0.38–0.72) compared to chlorthalidone [2]. This safety differentiation supports procurement of HCTZ as the preferred thiazide in electrolyte-sensitive populations.

Fixed-Dose Combination Antihypertensive Formulations

HCTZ is the most extensively studied thiazide diuretic in fixed-dose combinations (FDCs) with ARBs, ACE inhibitors, and calcium channel blockers. Real-world comparative data confirm equivalent blood pressure reduction across HCTZ combinations with amlodipine (SBP reduction 18.2 mmHg), telmisartan (17.9 mmHg), and ramipril (17.1 mmHg) [1]. With chlorthalidone-based FDCs having limited commercial availability, HCTZ remains the diuretic of choice for combination product development and formulary procurement where FDC options are required [2].

Hypertensive Patients with Concomitant Chronic Kidney Disease

In the DCP trial secondary analysis (n=12,265), HCTZ demonstrated non-inferiority to chlorthalidone for the composite renal outcome of CKD progression, defined as doubling of serum creatinine, terminal eGFR <15 mL/min/1.73 m², or dialysis initiation (HR 0.94; 95% CI: 0.81–1.08; P = 0.37) [1]. There was no difference in acute kidney injury requiring hospitalization (6.2% vs 6.4%; P = 0.63). Procurement decisions in CKD populations can therefore prioritize HCTZ based on cost, availability, and electrolyte safety profile without compromising renal outcomes.

Once-Daily Dosing Regimens Without Prolonged Electrolyte Exposure

Hydrochlorothiazide's intermediate half-life (6–14 hours) provides sufficient duration for once-daily dosing (6–12 hours of action) while avoiding the prolonged drug exposure and cumulative electrolyte effects associated with ultra-long-acting agents like chlorthalidone (half-life 47 hours; duration 40–60 hours) [1]. This pharmacokinetic profile makes HCTZ suitable for procurement in settings where adherence to once-daily regimens is prioritized but excessive diuretic duration may complicate electrolyte management or cause nocturnal polyuria [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrochlorothiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.